bromoform;N,N-diethylethanamine
Description
Significance of Polyhalogenated Methanes in Synthetic Chemistry
Polyhalogenated methanes are methane (B114726) molecules in which multiple hydrogen atoms have been replaced by halogens. This class of compounds, which includes bromoform (B151600), chloroform (B151607), and carbon tetrachloride, holds a significant position in the toolkit of synthetic chemists. Their utility stems from their unique physical and chemical properties.
Historically, they have been widely used as solvents for a variety of nonpolar and slightly polar substances, such as waxes, oils, and greases. atamankimya.comlibretexts.org For instance, dichloromethane (B109758) is a common solvent for paint removers and in drug manufacturing, while carbon tetrachloride has been used for dissolving oils, fats, and resins. pw.liveyoutube.com
Beyond their role as solvents, polyhalogenated methanes are valuable reagents and intermediates in chemical synthesis. atamankimya.com Bromoform, for example, can serve as a source for the generation of dibromocarbene (:CBr₂), a highly reactive intermediate used in the synthesis of cyclopropanes. The acidic nature of the hydrogen atom in haloforms like bromoform and chloroform makes them key participants in reactions with bases. libretexts.org This reactivity allows for their involvement in a range of transformations, making them foundational building blocks in the synthesis of more complex molecules, including pharmaceuticals. acgih.orgnih.gov
Interactive Table: Applications of Polyhalogenated Methanes in Chemistry
| Compound | Formula | Key Application(s) in Synthesis |
| Dichloromethane | CH₂Cl₂ | Solvent in drug manufacturing, paint removal, and metal cleaning. pw.live |
| Trichloromethane (Chloroform) | CHCl₃ | Solvent for natural products, precursor for refrigerants (e.g., R-22). youtube.com |
| Tribromomethane (Bromoform) | CHBr₃ | Laboratory reagent, mineral ore separation, intermediate in chemical synthesis. atamankimya.comwikipedia.org |
| Carbon Tetrachloride | CCl₄ | Formerly used in refrigerant and propellant manufacturing. pw.live |
| Triiodomethane (Iodoform) | CHI₃ | Used as an antiseptic due to the release of iodine. pw.liveyoutube.com |
Role of Tertiary Amines as Catalysts and Reagents
Tertiary amines, characterized by a nitrogen atom bonded to three alkyl or aryl groups, are a cornerstone of organic synthesis due to their basicity and nucleophilicity. wikipedia.org N,N-diethylethanamine (triethylamine or TEA) is a quintessential example, widely employed as a base and catalyst.
One of the primary roles of TEA in synthesis is as an acid scavenger. In reactions that produce strong acids like hydrogen chloride (HCl) or hydrogen bromide (HBr), such as the formation of esters and amides from acyl chlorides, TEA is added to neutralize the acid. wikipedia.org This prevents the acid from causing unwanted side reactions or degrading sensitive products. The reaction of TEA with HBr, for instance, forms the stable salt triethylammonium (B8662869) bromide. chemicalforums.com
Furthermore, tertiary amines like TEA function as catalysts in a variety of reactions. They are known to catalyze the formation of urethane (B1682113) foams and epoxy resins. wikipedia.org Their basicity also makes them effective in promoting dehydrohalogenation reactions, where a hydrogen and a halogen atom are removed from adjacent carbons to form an alkene. Due to their steric bulk, they are generally poor nucleophiles themselves, which allows them to function as bases without competing in nucleophilic substitution reactions.
Interactive Table: Key Roles of N,N-Diethylethanamine (TEA) in Synthesis
| Role | Reaction Type | Example |
| Base (Acid Scavenger) | Esterification/Amidation | Neutralizes HCl/HBr produced from acyl chlorides. wikipedia.org |
| Catalyst | Polymerization | Catalyzes the formation of urethane foams and epoxy resins. wikipedia.org |
| Reagent | Dehydrohalogenation | Promotes the elimination of HX to form alkenes. |
| Reagent | Swern Oxidation | Acts as a base in the oxidation of alcohols to aldehydes/ketones. |
Contextualization of Bromoform and N,N-Diethylethanamine Interactions in Contemporary Chemical Research
The interaction between bromoform and N,N-diethylethanamine is a subject of interest in understanding fundamental chemical processes. The primary interaction is an acid-base reaction, where the lone pair of electrons on the nitrogen atom of TEA can abstract the weakly acidic proton from bromoform. This interaction is analogous to the well-studied association between chloroform and triethylamine (B128534), which involves hydrogen bonding. acs.org
This fundamental interaction can lead to further, more complex chemistry. The deprotonation of bromoform by a strong base can lead to the formation of the tribromomethanide anion (CBr₃⁻), which can then eliminate a bromide ion to generate dibromocarbene (CBr₂). Triethylamine can facilitate this process, acting as the base to initiate the reaction.
Recent research has explored a novel "bromoform reaction" of tertiary amines. In one study, the reaction of triethylamine with N,N-dibromosulfonamides resulted in the cleavage of a carbon-carbon bond within the triethylamine molecule and the formation of an amidine and bromoform. rsc.org This transformation proceeds through a proposed multi-step cationic mechanism, highlighting the complex reactivity that can be unlocked from this system. rsc.org The reaction demonstrates that the interaction is not merely a simple acid-base neutralization but can be harnessed for intricate bond-forming and bond-breaking processes, opening new avenues for the synthesis of complex nitrogen-containing compounds. rsc.orgresearchgate.net
Structure
2D Structure
Properties
CAS No. |
61391-45-5 |
|---|---|
Molecular Formula |
C7H16Br3N |
Molecular Weight |
353.92 g/mol |
IUPAC Name |
bromoform;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.CHBr3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;1H |
InChI Key |
OQOUBOZWIRKZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(Br)(Br)Br |
Origin of Product |
United States |
Mechanistic Elucidations of Bromoform Reactivity in the Presence of N,n Diethylethanamine
Generation and Reactivity of Dihalocarbene Species from Bromoform (B151600) under Basic Conditions
Under basic conditions furnished by N,N-diethylethanamine, bromoform is a well-known precursor to dibromocarbene (:CBr₂), a highly reactive intermediate.
The primary mechanism for the generation of dibromocarbene from bromoform in the presence of a base like N,N-diethylethanamine is α-elimination. This process is distinct from the more common β-elimination.
The reaction proceeds in two main steps:
Proton Abstraction: N,N-diethylethanamine functions as a Brønsted-Lowry base, abstracting the acidic proton from bromoform. The electron-withdrawing effect of the three bromine atoms increases the acidity of the proton on bromoform, facilitating its removal. This acid-base reaction results in the formation of a triethylammonium (B8662869) cation and a tribromomethanide anion (CBr₃⁻).
Halide Elimination: The tribromomethanide anion is unstable and rapidly eliminates a bromide ion (Br⁻). This loss of a leaving group from the same carbon atom that was deprotonated (the α-carbon) is the defining feature of α-elimination and results in the formation of the neutral, electron-deficient species, dibromocarbene.
This pathway is a cornerstone of carbene chemistry, with the generated dibromocarbene capable of participating in various subsequent reactions, such as cycloadditions with alkenes.
The reaction follows second-order kinetics, where the rate is proportional to the concentrations of both bromoform and the amine base. dalalinstitute.commsu.edu
Rate = k[CHBr₃][N(CH₂CH₃)₃]
N,N-diethylethanamine is a moderately strong base, which makes it effective in promoting this reaction. The steric hindrance of the ethyl groups on the nitrogen atom does not significantly impede its ability to act as a base and abstract the small proton from bromoform. The basicity of an amine is often compared by the pKa of its conjugate acid; a higher pKa indicates a stronger base.
| Amine | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |
| N,N-Diethylethanamine (Triethylamine) | (CH₃CH₂)₃NH⁺ | 10.75 | Moderate-Strong |
| Diethylamine | (CH₃CH₂)₂NH₂⁺ | 10.93 | Stronger |
| Ammonia | NH₄⁺ | 9.25 | Weaker |
This table illustrates the relative basicity of N,N-diethylethanamine in the context of other common amines. Its substantial basicity is sufficient to drive the α-elimination of bromoform.
Pathways of Dehydrohalogenation Mediated by N,N-Diethylethanamine
The key features of this dehydrohalogenation are:
Bimolecular Process: The transition state of the rate-determining step involves both the bromoform molecule and the N,N-diethylethanamine molecule. msu.edu
Concerted Nature: The abstraction of the proton by the amine occurs simultaneously with the transfer of electrons to the carbon atom. mgscience.ac.in However, this is followed by a subsequent, rapid elimination of the bromide ion, distinguishing it from a typical E2 reaction that forms an alkene.
Nucleophilic Activation of Bromoform by N,N-Diethylethanamine
While N,N-diethylethanamine is primarily discussed as a base in this context, all bases are potential nucleophiles. bits-pilani.ac.in A possible alternative pathway could involve the nucleophilic attack of the amine's lone pair of electrons on one of the bromine atoms or the carbon atom of bromoform.
However, for the N,N-diethylethanamine/bromoform system, this pathway is significantly less favored for several reasons:
Steric Hindrance: N,N-diethylethanamine is a tertiary amine with three bulky ethyl groups surrounding the nitrogen atom. This steric bulk makes it a poor nucleophile, as it hinders its approach to an electrophilic center. It is often used in organic synthesis specifically as a non-nucleophilic base.
Acidity of Bromoform's Proton: The proton on bromoform is sufficiently acidic to be readily removed by the amine. Acid-base reactions are generally very fast, often faster than nucleophilic substitutions.
Therefore, while nucleophilic activation is a theoretical possibility, the dehydrohalogenation pathway via α-elimination overwhelmingly predominates.
Investigation of Hydrogen Bonding and Charge-Transfer Complexes
Before any covalent bonds are broken or formed, bromoform and N,N-diethylethanamine can interact through non-covalent forces to form molecular complexes. These initial interactions can be crucial in orienting the molecules for reaction.
Hydrogen Bonding: Bromoform can act as a hydrogen bond donor. The C-H bond is polarized by the three strongly electronegative bromine atoms, giving the hydrogen a partial positive charge. This hydrogen can form a weak hydrogen bond with the lone pair of electrons on the nitrogen atom of N,N-diethylethanamine, which acts as a hydrogen bond acceptor. nih.gov This interaction can be represented as C-H···N. Such hydrogen bonding can serve as a preliminary step to the full proton transfer that initiates the α-elimination.
Charge-Transfer (CT) Complexes: A charge-transfer complex can form between an electron donor and an electron acceptor molecule. umb.sklibretexts.org In this system, N,N-diethylethanamine, with its electron-rich nitrogen atom, acts as the electron donor (Lewis base). Bromoform, with its electron-deficient carbon and polarizable bromine atoms, can act as the electron acceptor (Lewis acid). The formation of these complexes often results in the appearance of a new absorption band in the UV-visible spectrum, known as a charge-transfer band. libretexts.org Spectroscopic studies, including infrared and Raman spectroscopy, can detect shifts in vibrational frequencies upon complex formation, providing evidence for these interactions. rsc.orgnih.gov
| Interaction Type | Donor | Acceptor | Spectroscopic Evidence |
| Hydrogen Bonding | N,N-Diethylethanamine (N lone pair) | Bromoform (C-H proton) | Shift in C-H stretching frequency (Infrared/Raman) |
| Charge-Transfer | N,N-Diethylethanamine (Lewis Base) | Bromoform (Lewis Acid) | New absorption band (UV-Vis Spectroscopy) |
This table summarizes the non-covalent interactions between N,N-diethylethanamine and bromoform, which precede the chemical reaction.
Synthetic Applications of Bromoform and N,n Diethylethanamine Combined Systems
Cyclopropanation Reactions Utilizing In Situ Generated Carbenes
The reaction of an alkene with bromoform (B151600) in the presence of a strong base, such as potassium t-butoxide, can produce dihalocyclopropanes. masterorganicchemistry.com This method is a common strategy for the synthesis of cyclopropane (B1198618) rings. The in situ generation of dibromocarbene from bromoform and a base like triethylamine (B128534) allows for the addition of the carbene to the double bond of an alkene, forming a cyclopropane ring. This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.comyoutube.com For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane. youtube.com
The mechanism involves the concerted addition of the carbene to the π-bond of the alkene. masterorganicchemistry.com The reactive carbene intermediate is generated and consumed in the same reaction mixture, avoiding the need to handle the often unstable carbene directly. youtube.com
Achieving high levels of diastereoselectivity and enantioselectivity in cyclopropanation reactions is a significant goal in organic synthesis, as many biologically active molecules containing cyclopropane rings are chiral. nih.gov While traditional carbene cyclopropanation can be stereospecific, controlling the facial selectivity of the carbene addition to prochiral alkenes often requires the use of chiral catalysts. nih.gov
Recent advancements have focused on developing catalytic asymmetric cyclopropanation methods. These strategies often employ chiral ligands in combination with metal catalysts to control the stereochemical outcome. nih.govnih.gov For example, organocatalytic methods using chiral phosphoric acids have been developed to achieve high enantio- and diastereoselectivity in the formation of complex cyclopropane-containing polycyclic structures. nih.gov While not directly involving the bromoform/triethylamine system, these principles highlight the importance of controlling stereochemistry in cyclopropanation.
In the context of dibromocarbene generated from bromoform, the diastereoselectivity is often dictated by the stereochemistry of the starting alkene due to the concerted nature of the carbene addition. masterorganicchemistry.com However, achieving high enantioselectivity typically requires more sophisticated catalytic systems that can differentiate between the two faces of the alkene.
The cyclopropanation reaction using dibromocarbene generated from bromoform is applicable to a wide range of alkene substrates. masterorganicchemistry.com Both electron-rich and electron-deficient alkenes can undergo cyclopropanation, although the reaction conditions may need to be optimized for different substrates. The reaction is generally effective for simple alkenes, as well as more complex systems.
The scope of the reaction with alkynes is less common for forming cyclopropenes due to the higher ring strain and reactivity of the resulting cyclopropene (B1174273) ring. However, under specific conditions, the addition of carbenes to alkynes can be achieved.
Table 1: Examples of Alkene Substrates in Dihalocyclopropanation
| Alkene Substrate | Product | Notes |
| Styrene | 1,1-Dibromo-2-phenylcyclopropane | A common example demonstrating the reaction with an aryl-substituted alkene. |
| Cyclohexene | 7,7-Dibromobicyclo[4.1.0]heptane | Illustrates the formation of a bicyclic system. |
| (Z)-But-2-ene | cis-1,1-Dibromo-2,3-dimethylcyclopropane | Demonstrates the stereospecificity of the reaction. |
| (E)-But-2-ene | trans-1,1-Dibromo-2,3-dimethylcyclopropane | Further illustrates the stereospecific nature of the reaction. |
One-Carbon Ring Expansion Strategies in Cyclic Systems
While direct one-carbon ring expansion using bromoform and triethylamine is not a widely documented primary application, the products of cyclopropanation, specifically dihalocyclopropanes, are valuable intermediates for subsequent ring expansion reactions. For instance, the treatment of a dibromocyclopropane fused to a cyclic system with reagents like silver salts or under thermal conditions can induce a ring-opening and rearrangement cascade, leading to a one-carbon ring-expanded product.
This strategy relies on the initial formation of the cyclopropane ring using the bromoform/base system, followed by a separate transformation to achieve the ring expansion. The strain within the three-membered ring of the cyclopropane facilitates this rearrangement.
Halogenation and Halohydrin Formation in Organic Substrates
The combination of bromoform and triethylamine is not the standard reagent system for the halogenation of alkenes or the formation of halohydrins. Typically, halogenation is achieved by treating an alkene with elemental halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent. masterorganicchemistry.comchadsprep.com This reaction proceeds through a cyclic halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com
Halohydrin formation occurs when the halogenation reaction is carried out in a nucleophilic solvent like water or an alcohol. masterorganicchemistry.comlibretexts.org In this case, after the formation of the halonium ion, the solvent acts as a nucleophile and attacks one of the carbons of the three-membered ring, leading to the formation of a halohydrin (a molecule with a halogen and a hydroxyl group on adjacent carbons) or a haloether. masterorganicchemistry.comyoutube.com The regioselectivity of this reaction generally follows Markovnikov's rule, with the nucleophile (water or alcohol) adding to the more substituted carbon. masterorganicchemistry.com
While bromoform itself is a source of bromine, its reactivity in the presence of triethylamine is primarily directed towards the formation of dibromocarbene, rather than direct electrophilic bromination of a double bond in the manner of Br₂.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. jnao-nu.comnih.gov The synthesis of these structures often involves cyclization reactions.
The bromoform/triethylamine system can be indirectly involved in the synthesis of heterocyclic compounds. While not typically the primary reagents for constructing the heterocyclic ring itself, the functional groups introduced by reactions involving this system can serve as handles for subsequent intramolecular cyclization. For example, a molecule containing both a nucleophilic group (like an amine or alcohol) and a reactive site generated from a bromoform-derived transformation could undergo an intramolecular reaction to form a heterocyclic ring.
More directly, bromo-substituted compounds, which can be synthesized through various methods, are valuable precursors for forming heterocyclic systems. For instance, intramolecular Diels-Alder reactions of bromo-substituted furanyl amides have been shown to proceed efficiently, with the bromine substituent enhancing the reaction rate. researchgate.net Furthermore, copper-catalyzed Ullmann-type reactions of bromo-substituted aromatic compounds with amines are a powerful method for synthesizing nitrogen-containing heterocycles. nih.gov
While the direct application of the bromoform/triethylamine pair in one-pot heterocyclic synthesis is not extensively documented, its role in generating key intermediates for these transformations highlights its utility in a broader synthetic context.
Quinolines and Related Architectures
The synthesis of quinolines, a core scaffold in many pharmaceuticals and functional materials, often involves cyclization reactions. nih.govrsc.org While numerous methods exist for quinoline (B57606) synthesis, the specific combined use of bromoform and triethylamine is not a mainstream approach. organic-chemistry.orgrsc.orgrsc.org However, the role of reagents like bromoform as a halogen source and triethylamine as a base has been explored in related transformations.
In the synthesis of 3-haloquinolines via the electrophilic cyclization of N-(2-alkynyl)anilines, the choice of base is critical. Research has shown that while inorganic bases like sodium bicarbonate are effective, the use of organic bases such as triethylamine or pyridine (B92270) can be detrimental, leading to lower product yields. nih.gov For instance, in the ICl-mediated cyclization of N-(2-alkynyl)anilines, the addition of triethylamine lowered the efficiency of the desired quinoline formation. nih.gov This suggests that in certain electrophilic pathways for quinoline synthesis, triethylamine may interfere with the reaction mechanism, possibly by competing with the substrate for the electrophilic halogenating agent.
Conversely, C-H activation has emerged as a powerful, modern strategy for functionalizing quinoline rings, though these methods typically rely on transition metal catalysis rather than a bromoform/triethylamine system. nih.govnih.gov
Polymerization Methodologies
The bromoform and N,N-diethylethanamine system finds significant application in the field of polymer chemistry, particularly in developing controlled polymerization processes that avoid the use of metals or sulfur-based reagents.
Bromoform-assisted free radical polymerization has been established as a straightforward, inexpensive, and metal-free route for producing block copolymers, especially in aqueous media. rsc.orgrsc.orgaston.ac.uk In this methodology, bromoform acts as a chain transfer agent. The polymerization is typically initiated by a conventional radical initiator, such as 4,4'-azobis(4-cyanopentanoic acid) (ACPA), often with UV irradiation. rsc.orgaston.ac.uk
The proposed mechanism involves the initiation of polymer growth by a radical from the initiator. The propagating polymer chain is then capped by a bromine atom transferred from bromoform. rsc.orgresearchgate.net This creates a bromine-terminated polymer (macro-initiator) that can be isolated and used in a subsequent step. The C-Br bond at the chain end can be cleaved, often under UV light, to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. rsc.orgaston.ac.uk This technique has been successfully applied to monomers like N,N-dimethylacrylamide (DMA) and N-isopropylacrylamide (NIPAM) to create functional block copolymers directly in water. rsc.orgrsc.org
Table 1: Bromoform-Assisted Polymerization of N,N-Dimethylacrylamide (PDMA)
| Initiator | Chain Transfer Agent | Monomer | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| ACPA | Bromoform (2 mol%) | DMA | Water | UV irradiation, 0°C | Bromine-terminated PDMA macro-initiator | rsc.org |
| ACPA | None | DMA | Water | UV irradiation, 0°C | Uncontrolled polymerization | researchgate.net |
While bromoform-assisted polymerization is explicitly metal-free, the role of N,N-diethylethanamine in such systems is not primarily as a ligand or direct redox agent as seen in Atom Transfer Radical Polymerization (ATRP). Instead, its function is typically that of a base. In radical reactions, acidic byproducts like hydrogen bromide (HBr) can form. N,N-diethylethanamine is highly effective at scavenging these acidic species, forming triethylammonium (B8662869) bromide. chemicalforums.com This neutralization prevents potential side reactions, such as acid-catalyzed degradation of the polymer or monomer, thereby maintaining the integrity of the polymerization system.
Phase-Transfer Catalysis in Bromoform-Mediated Reactions
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The system of bromoform and N,N-diethylethanamine is well-suited for PTC applications, particularly for the generation and reaction of dibromocarbene.
The mechanism proceeds as follows:
Carbene Generation: In a two-phase system, N,N-diethylethanamine, acting as a base, abstracts a proton from bromoform at the interface or in the organic phase. This generates the tribromomethanide anion (CBr₃⁻).
Alpha-Elimination: The unstable CBr₃⁻ anion rapidly eliminates a bromide ion (Br⁻) to form the highly reactive electrophile, dibromocarbene (:CBr₂).
Catalyst Formation and Function: The N,N-diethylethanamine, having accepted a proton, exists as the triethylammonium cation (Et₃NH⁺). This cation can pair with an anion (like hydroxide (B78521) from the aqueous phase or the bromide ion eliminated in step 2) to form a lipophilic ion pair. This triethylammonium salt can function as a phase-transfer catalyst, shuttling anions from the aqueous phase to the organic phase, thereby accelerating the initial deprotonation of bromoform.
This in-situ generation of both the reactive intermediate (:CBr₂) and the phase-transfer catalyst makes the bromoform/triethylamine combination an efficient system for reactions like the dichlorocyclopropanation of olefins, where the carbene adds across a double bond.
Other Electrophilic and Nucleophilic Transformations
The bromoform and N,N-diethylethanamine system facilitates a variety of other chemical transformations driven by the distinct electrophilic and nucleophilic properties of the components and their intermediates.
A notable transformation is the bromoform reaction of tertiary amines . A reaction between tertiary amines, N,N-dibromosulfonamides (or NBS/sulfonamides), and a bromoform-like system leads to the formation of amidines through a Csp³-Csp³ bond cleavage. nih.gov This demonstrates a sophisticated transformation where the tertiary amine itself is a reactant.
N,N-diethylethanamine is a classic nucleophile . Its lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. chemguide.co.uk For example, it reacts sequentially with haloalkanes like bromoethane (B45996) to form diethylammonium, triethylammonium, and finally, tetraethylammonium (B1195904) salts. chemguide.co.uklibretexts.orglibretexts.org This reactivity can be harnessed in various alkylation reactions.
Conversely, bromoform is a precursor to the powerful electrophile dibromocarbene (:CBr₂), as described in the PTC section. This carbene readily reacts with nucleophiles such as alkenes, alkynes, and phenoxides. The use of N,N-diethylethanamine as the base to generate the carbene is common in these transformations. The combination is also used in dehydrohalogenation reactions, where triethylamine acts as the base to eliminate HBr from a substrate.
Table 2: Summary of Transformations with the Bromoform/N,N-Diethylethanamine System
| Transformation Type | Role of Bromoform | Role of N,N-Diethylethanamine | Product Class | Reference |
|---|---|---|---|---|
| Amidine Synthesis | Reagent/Solvent | Reactant (Tertiary Amine) | Amidines | nih.gov |
| Quaternary Salt Formation | Not directly involved | Nucleophile | Quaternary Ammonium (B1175870) Salts | libretexts.orglibretexts.org |
| Cyclopropanation | Carbene Precursor | Base | Cyclopropanes | - |
| Dehydrohalogenation | Not directly involved | Base | Alkenes/Alkynes | researchgate.net |
Computational and Theoretical Insights into Bromoform and N,n Diethylethanamine Interactions
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification of stable intermediates, products, and the high-energy transition states that connect them. For the bromoform (B151600) and N,N-diethylethanamine system, a plausible reaction is the initial step of the haloform reaction, where the amine acts as a base to abstract the acidic proton from bromoform.
The reaction can be represented as: CHBr₃ + N(CH₂CH₃)₃ ⇌ [Br₃C]⁻ + [HN(CH₂CH₃)₃]⁺
Computational studies can model this proton transfer event. The process begins with the formation of a pre-reaction complex, proceeds through a transition state, and ends with the formation of the ion pair products. The calculated energy of the transition state is crucial as it defines the activation energy (ΔG‡), which governs the reaction rate. Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically search for reaction pathways and locate transition state structures without prior assumptions. libretexts.orgclinmedjournals.org
Below is a representative data table showing hypothetical energies for the key points along the deprotonation pathway, as would be calculated using a DFT method.
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactants | Bromoform + N,N-Diethylethanamine (separated) | 0.0 |
| Pre-reaction Complex | CHBr₃···N(Et)₃ Hydrogen-bonded complex | -4.5 |
| Transition State | [Et₃N···H···CBr₃]‡ | +10.2 |
| Products | [CBr₃]⁻ + [HNEt₃]⁺ Ion pair | +5.8 |
Note: The energy values in this table are illustrative examples based on typical haloform-amine interactions and are intended to represent the output of a quantum chemical calculation.
These calculations would predict that while the formation of the initial complex is energetically favorable, a significant energy barrier must be overcome to achieve proton transfer, indicating the conditions required for the reaction to proceed.
Molecular Modeling of Intermolecular Interactions
Before a chemical reaction occurs, molecules interact through non-covalent forces. Molecular modeling allows for the detailed study of these interactions, providing insights into the geometry, stability, and electronic nature of the complex formed between bromoform and N,N-diethylethanamine. wisc.edu These interactions are primarily driven by hydrogen bonding and charge-transfer phenomena.
The primary intermolecular interaction stabilizing the bromoform-N,N-diethylethanamine adduct is a C−H···N hydrogen bond. The electron-withdrawing effect of the three bromine atoms polarizes the C-H bond in bromoform, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. The nitrogen atom in N,N-diethylethanamine possesses a lone pair of electrons, making it an effective hydrogen bond acceptor.
Computational modeling can precisely characterize this bond. Key indicators from DFT calculations include:
A calculated H···N distance that is significantly shorter than the sum of their van der Waals radii.
A C−H···N angle close to 180°, indicating a strong, directional interaction.
A predicted red shift (decrease in frequency) of the C-H stretching vibration in the calculated infrared (IR) spectrum. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify a bond critical point between the H and N atoms, confirming a bonding interaction. nih.gov
The table below presents typical calculated parameters for such a hydrogen bond.
| Parameter | Description | Calculated Value |
| Interaction Type | Hydrogen Bond | C−H···N |
| d(H···N) | Hydrogen bond length | ~2.15 Å |
| ∠(C−H···N) | Hydrogen bond angle | ~175° |
| Interaction Energy | Strength of the H-bond | -4.5 kcal/mol |
Note: Values are representative for haloform-amine hydrogen bonds.
In addition to hydrogen bonding, the interaction involves a degree of charge transfer (CT), where electron density is transferred from the electron-rich amine (donor) to the electron-poor bromoform (acceptor). nih.gov This gives the adduct the characteristics of a charge-transfer complex. The primary CT interaction is the donation of electrons from the nitrogen lone pair (an n-type orbital) to the antibonding orbital of one of the C-Br bonds (a σ* orbital).
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify this effect. taylorandfrancis.comyoutube.com It calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. A significant E(2) value for the n(N) → σ*(C-Br) interaction confirms the presence of charge transfer.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-H) | Hydrogen Bonding | ~3.8 |
| LP(1) N | σ(C-Br) | Charge Transfer | ~1.5 |
Note: LP(1) N refers to the lone pair on the nitrogen atom. The E(2) values are illustrative and demonstrate the relative contributions of hydrogen bonding and direct charge transfer to C-Br orbitals.
Density Functional Theory (DFT) Studies of Spectroscopic Properties in Solvated Environments
DFT calculations are highly effective for predicting various spectroscopic properties. encyclopedia.pub To achieve results that can be accurately compared with experimental data, it is often necessary to include the effects of a solvent, which can be done computationally using a Polarizable Continuum Model (PCM). The solvent can influence the complex's geometry and electronic structure, thereby altering its spectroscopic signature.
Infrared (IR) Spectroscopy: The most significant predicted change in the IR spectrum upon complexation is the red shift of the C-H stretching frequency (ν(C-H)) of bromoform. This weakening of the C-H bond is a direct consequence of the C−H···N hydrogen bond formation. encyclopedia.pubnih.gov
UV-Visible (UV-Vis) Spectroscopy: The formation of a charge-transfer complex can give rise to a new absorption band in the UV-Vis spectrum that is absent in the individual spectra of bromoform and N,N-diethylethanamine. libretexts.orgyoutube.com Time-dependent DFT (TD-DFT) calculations can predict the wavelength (λ_max) of this CT band, which corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO, localized on the amine) to the lowest unoccupied molecular orbital (LUMO, localized on the bromoform).
| Spectroscopic Property | Feature | Calculated Gas Phase | Calculated in Acetonitrile (PCM) | Predicted Shift |
| IR Frequency | ν(C-H) of Bromoform | 3045 cm⁻¹ | 3020 cm⁻¹ | -25 cm⁻¹ |
| IR Frequency | ν(C-H) of Complex | 2980 cm⁻¹ | 2950 cm⁻¹ | -70 cm⁻¹ from free bromoform |
| UV-Vis Absorption | Charge-Transfer Band (λ_max) | 275 nm | 285 nm | Red-shifted in polar solvent |
Note: The values presented are hypothetical and serve to illustrate the expected trends from DFT and TD-DFT calculations.
Computational Predictions of Reactivity and Selectivity
Beyond characterizing stable complexes, computational chemistry can predict the kinetic and thermodynamic feasibility of different reaction pathways, thus providing insight into chemical reactivity and selectivity. nih.gov
Reactivity: The primary reactive pathway for the bromoform and N,N-diethylethanamine system is proton abstraction. The calculated activation energy for this step (see Section 4.1) directly predicts the system's reactivity. A high barrier suggests the need for elevated temperatures or a stronger base, while a low barrier indicates the reaction may proceed under mild conditions.
Selectivity: N,N-diethylethanamine is sterically hindered, which makes it a poor nucleophile but an effective base. Computational modeling can quantify this selectivity. For instance, one could compare the activation barrier for proton abstraction with the barrier for a competing Sₙ2 reaction, where the amine nitrogen attacks a bromine atom. It is expected that the barrier for the Sₙ2 reaction would be significantly higher due to steric hindrance and the lower electrophilicity of the bromine atoms compared to the acidity of the proton. Therefore, calculations would confirm the high selectivity of the system towards base-catalyzed elimination over nucleophilic substitution. The haloform reaction is a well-known chemical test that relies on this principle. nta.ac.in
| Competing Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) | Predicted Selectivity |
| Proton Abstraction | Amine acts as a base | Low to Moderate (~10-15 kcal/mol) | Favored Pathway |
| Sₙ2 Attack on Bromine | Amine acts as a nucleophile | High (>30 kcal/mol) | Disfavored Pathway |
Note: Activation energies are illustrative to demonstrate how computational predictions inform selectivity.
Environmental Chemical Pathways and Transformation of Bromoform and N,n Diethylethanamine
Formation Mechanisms of Bromoform (B151600) in Chlorinated Water Systems
Bromoform (CHBr₃) is a significant disinfection by-product (DBP) that can be found in drinking water as a result of water treatment processes. oup.com Its formation is primarily linked to the chlorination of water containing natural organic matter and bromide ions. oup.comepa.gov
Natural organic matter (NOM), ubiquitous in surface waters, serves as the primary precursor for the formation of bromoform during water chlorination. oup.comwikipedia.org NOM is a complex mixture of organic compounds, with humic substances being a major component that reacts with chlorine. oup.com The reaction of chlorine with these organic precursors leads to the formation of various disinfection by-products, including trihalomethanes (THMs), of which bromoform is a member. wikipedia.orgnih.gov The concentration and characteristics of NOM in the raw water source significantly influence the potential for bromoform formation. For instance, waters with higher NOM content generally exhibit a greater potential for the formation of THMs upon chlorination.
The formation of bromoform during water disinfection is a multi-step process. When chlorine is added to water for disinfection, it can oxidize bromide ions (Br⁻), which are naturally present in many water sources, to form hypobromous acid (HOBr). cdnsciencepub.com This hypobromous acid is a powerful brominating agent that then reacts with natural organic matter to form brominated disinfection by-products, including bromoform. cdnsciencepub.com The relative amount of bromoform formed compared to other trihalomethanes, such as chloroform (B151607), is dependent on the concentration of bromide in the water. nih.gov In water sources with high bromide concentrations, bromoform can be the predominant trihalomethane formed. nih.gov The formation of bromoform is also influenced by other factors such as pH, temperature, reaction time, and the dose of chlorine applied. epa.govnih.gov Studies have shown that bromoform formation generally increases with higher temperatures, longer reaction times, and increased chlorine dosages. epa.govnih.gov
Factors Influencing Bromoform Formation in Chlorinated Water
| Factor | Influence on Bromoform Formation | Source |
|---|---|---|
| Natural Organic Matter (NOM) | Acts as a precursor; higher concentrations can lead to increased formation. | oup.comwikipedia.org |
| Bromide Ion (Br⁻) Concentration | Essential for formation; higher concentrations lead to a higher proportion of bromoform among trihalomethanes. | nih.gov |
| Chlorine Dosage | Higher doses generally lead to increased formation. | epa.govnih.gov |
| Temperature | Increased temperature can enhance the rate of formation. | nih.gov |
| pH | Affects the chemical species present and reaction rates; optimal pH values for formation have been observed. | epa.gov |
| Reaction Time | Longer contact time between chlorine and precursors can lead to higher concentrations. | epa.govnih.gov |
Atmospheric Chemistry and Degradation of Bromoform
Bromoform released into the atmosphere undergoes chemical transformations that determine its atmospheric lifetime and its impact on atmospheric composition.
The primary atmospheric loss processes for bromoform are UV photolysis and reaction with the hydroxyl radical (OH). aip.orgoup.com Bromoform can absorb ultraviolet radiation, leading to the breaking of the carbon-bromine bond and the release of bromine atoms. ca.gov The reaction with hydroxyl radicals also contributes to its degradation. ca.gov The atmospheric lifetime of bromoform is relatively short, estimated to be around 2 to 4 weeks. ca.gov This short lifetime means that its impact is most significant in the troposphere, though it can be transported to the stratosphere.
Despite its short atmospheric lifetime, bromoform is a significant contributor of bromine to the stratosphere, which plays a role in ozone depletion. ca.govresearchgate.net Bromine atoms released from the decomposition of bromoform can catalytically destroy ozone molecules. researchgate.netsantos.com While not regulated under the Montreal Protocol due to its significant natural sources and shorter lifetime compared to compounds like CFCs, studies have shown that anthropogenic sources of bromoform, such as from coastal power plants and sterilized water, can significantly increase its concentration in the Northern Hemisphere and its transport to the stratosphere. researchgate.netacs.org The ozone depletion potential (ODP) of bromoform is dependent on the season and location of its emission, with emissions in tropical regions having a greater potential to be transported to the stratosphere. aip.orgCurrent time information in Pittsburgh, PA, US.nih.gov
Biogeochemical Cycling and Natural Emissions of Bromoform
Bromoform is part of a natural biogeochemical cycle, with significant emissions originating from marine environments.
The primary natural sources of bromoform are marine organisms, particularly phytoplankton and macroalgae (seaweeds). Certain species of marine algae are known to produce and release significant quantities of bromoform into the seawater. oup.com From the ocean surface, bromoform can then be emitted into the atmosphere. acs.org Global emissions of bromoform from oceanic sources are a major contributor to the atmospheric bromine budget. acs.org The production of bromoform by marine life can be influenced by factors such as light and the physiological state of the algae. Once in the marine environment, bromoform can also be subject to degradation by microbial processes, although this degradation appears to be slower than for some other related compounds. The biogeochemical cycle of bromoform involves its production by marine biota, its exchange between the ocean and the atmosphere, and its subsequent chemical degradation in the atmosphere.
Environmental Chemical Pathways and Transformation of N,N-Diethylethanamine
N,N-Diethylethanamine, also known as triethylamine (B128534) (TEA), is a tertiary amine used in a variety of industrial applications, including as a catalyst, a corrosion inhibitor, and in the synthesis of various chemical products. cdnsciencepub.com Its environmental fate is determined by its physical and chemical properties and its interactions within different environmental compartments.
In the atmosphere, N,N-diethylethanamine exists primarily in the gas phase. researchgate.net Its dominant degradation pathway in the troposphere is reaction with hydroxyl (OH) radicals. researchgate.net This reaction is relatively rapid, with an estimated atmospheric half-life of about 4 hours, leading to a lifetime of approximately 6 hours. researchgate.net In polluted urban areas, reaction with gaseous nitric acid to form a nitrate (B79036) salt may also be a significant removal process. researchgate.net
When released into water, N,N-diethylethanamine is soluble. nih.gov Its fate in aquatic systems is largely governed by biodegradation. Studies have shown that it can be degraded by certain microorganisms. For example, the bacterial strain Arthrobacter protophormiae has been shown to completely degrade triethylamine to ammonia. The efficiency of this biodegradation can be influenced by factors such as pH, temperature, and the presence of certain metal ions, which can inhibit the process. acs.org In river water, the biodegradation half-life of triethanolamine (B1662121), a related compound, has been measured to be around 1.2 days. oup.comca.gov
In soil, N,N-diethylethanamine is expected to be mobile and can potentially leach into groundwater. aip.org Biodegradation is also a key process in soil, with studies on triethanolamine showing a half-life ranging from 0.5 to 1.8 days in a sandy loam soil. oup.comca.gov
Environmental Fate of N,N-Diethylethanamine (Triethylamine)
| Environmental Compartment | Key Process | Description | Source |
|---|---|---|---|
| Atmosphere | Reaction with OH radicals | Dominant degradation pathway with an estimated half-life of about 4 hours. | researchgate.net |
| Water | Biodegradation | Degraded by microorganisms to ammonia. Half-life can be on the order of days. | oup.com |
| Soil | Biodegradation and Leaching | Subject to microbial degradation with a half-life of days. Can be mobile and leach into groundwater. | oup.comaip.orgca.gov |
Marine Algae as Bromoform Sources
Bromoform (CHBr₃) is a significant contributor to the global atmospheric bromine budget, and marine macroalgae, or seaweeds, are identified as its primary natural source. ca.govoup.com These organisms are exceptionally prolific producers of halogenated natural products, with bromoform being a major component. ca.govnoaa.gov The global production of bromoform by marine macroalgae is estimated to be substantial, with one study suggesting a production of 2 x 10¹¹ g of bromine per year, 98% of which is in the form of bromoform. nih.gov Another estimate suggests that macroalgae are responsible for approximately 70% of the world's bromoform production. oup.com
The production of bromoform is not uniform across all algal species. Research has shown significant variation in production rates among different types of macroalgae. For instance, kelps (order Laminariales) are particularly significant producers, accounting for an estimated 61% of the total organic bromine produced by macroalgae. nih.gov The red alga Asparagopsis taxiformis is noted for being an extraordinarily prolific producer, with bromoform concentrations reaching up to 5% of the alga's dry weight. ca.gov This high level of production suggests a specialized and dedicated biosynthetic pathway. ca.gov
The biosynthesis of bromoform in algae is closely linked to the organism's response to oxidative stress. ca.gov The process is catalyzed by haloperoxidase enzymes, specifically vanadium-dependent bromoperoxidases (V-BrPO), which utilize hydrogen peroxide to oxidize bromide ions from seawater. ca.govepa.gov This enzymatic reaction produces hypobromous acid, which then reacts with organic matter to form bromoform and other polyhalogenated methanes. epa.gov Factors such as light and photosynthetic activity can influence the release of bromoform, suggesting that environmental conditions affecting algal physiology also impact halomethane emissions. nj.gov
Beyond macroalgae, other marine organisms contribute to the oceanic production of bromoform. Phytoplankton in the open ocean are also significant producers, with their contribution to the atmospheric bromoform flux estimated to be on par with that of coastal macroalgae. ca.gov Additionally, research has demonstrated that marine cyanobacteria possess the enzymatic machinery for bromoform production, further expanding the known biotic sources of this compound in the marine environment. nih.govnilu.com
Table 1: Bromoform Production Rates by Various Marine Macroalgae Species
Chemical Transformations in Aquatic Environments
The transformation of bromoform in aquatic environments is governed by a combination of biotic and abiotic processes. Its formation is a key transformation pathway, primarily occurring through the haloform reaction. In the marine environment, this involves the reaction of hypobromous acid (HOBr) with dissolved organic matter (DOM). epa.gov This process can be driven by biological activity, where marine organisms produce HOBr via bromoperoxidase enzymes, or by anthropogenic inputs, such as the chlorination of seawater for cooling or desalination, which generates HOBr from bromide ions present in the water. noaa.govepa.gov The concentration of bromoform can, therefore, be significantly higher in chlorinated seawater compared to untreated water. noaa.gov
Several environmental factors influence the rate of bromoform formation and its stability. Water pH plays a critical role, as it affects the stability of the chemical precursors involved in its formation. cdhfinechemical.com The availability and composition of dissolved organic matter also significantly affect bromoform production, with higher concentrations of reactive DOM leading to greater formation rates. epa.gov
Once formed, bromoform is subject to several fate processes in aquatic systems. It is a volatile compound and tends to evaporate from surface waters into the atmosphere. osti.gov The half-time for evaporation from flowing, aerated water like rivers and streams can range from hours to days. osti.gov In the ocean, air-sea exchange is a relatively fast process, and it is estimated that most bromoform in surface seawater is outgassed to the atmosphere. acs.org
Degradation within the water column is another important transformation pathway. In the ocean, the degradation of bromoform through processes like halide substitution and hydrolysis is slow, with a calculated half-life of 4.37 years. acs.orgresearchgate.net However, under certain conditions, such as in contaminated aquifers, bromoform may be subject to anaerobic biodegradation. osti.gov In contrast, it has been shown to be resistant to degradation in some aerobic seawater cultures. osti.gov
Environmental Fate of N,N-Diethylethanamine in Aqueous and Atmospheric Compartments
N,N-Diethylethanamine, also known as triethylamine (TEA), enters the environment primarily through industrial emissions and effluents from its use as a solvent, catalyst, and in chemical synthesis. nih.gov Its environmental fate is dictated by its physicochemical properties and its interactions within aqueous and atmospheric compartments.
In aqueous environments, the behavior of N,N-diethylethanamine is influenced by its pKa of 10.78, which indicates that it will exist almost entirely in its protonated, cationic form in most natural waters (pH 5-9). nih.govscbt.com This cationic form is not volatile from water surfaces. nih.gov The compound has limited to slight solubility in water. nih.govsolubilityofthings.com Adsorption to sediment and suspended solids is not expected to be a significant process. nih.govnih.gov Biodegradation is an important fate process in both water and soil. nih.gov Studies have shown that it can be completely degraded by certain bacteria, such as Arthrobacter protophormiae, which can use it as a sole source of carbon and nitrogen. researchgate.netbohrium.com The biodegradation process can, however, be inhibited by the presence of certain metal ions and high concentrations of sulfate (B86663) or ammonium (B1175870) ions. researchgate.net The potential for bioconcentration in aquatic organisms is considered low. nih.govcdhfinechemical.com In freshwater, N,N-diethylethanamine is considered harmful to aquatic organisms in very low concentrations. noaa.gov
In the atmosphere, N,N-diethylethanamine exists solely in the vapor phase due to its high vapor pressure. nih.gov The primary degradation pathway in the troposphere is its reaction with photochemically-produced hydroxyl (OH) radicals. ca.govnih.gov This reaction is relatively rapid, with an estimated atmospheric half-life of about 4 to 6 hours. ca.govnih.gov Direct photolysis is not expected to be a significant removal process as the molecule does not absorb light at wavelengths greater than 290 nm. nih.govscbt.com The atmospheric oxidation of N,N-diethylethanamine is highly reactive and can lead to the formation of various products, including diethylnitrosamine, diethylformamide, ethylacetamide, acetaldehyde, and aerosols, particularly in polluted air. nih.gov
Table 2: Environmental Fate Properties of N,N-Diethylethanamine (Triethylamine)
Advanced Analytical Methodologies for the Chemical Characterization of Bromoform and N,n Diethylethanamine in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of bromoform (B151600) and N,N-diethylethanamine, providing the means to separate them from interfering components in a sample matrix prior to their quantification.
Gas chromatography (GC) is the preferred and well-established technique for the analysis of volatile organic compounds like bromoform. cdc.govnih.gov Its high volatility makes it an ideal candidate for GC-based methods, which have been routinely used for its quantification in air and water for over six decades. unisa.edu.au For detection, several devices are suitable, including flame ionization detection (FID), halogen-sensitive detection (HSD), and electron-capture detection (ECD). cdc.govnih.gov Due to their high sensitivity for halogenated compounds, HSD and ECD are generally preferred. cdc.govnih.gov When unambiguous identification is critical, coupling GC with mass spectrometry (GC-MS) is the method of choice. nih.govcolab.wsresearchgate.net The complexity of matrices like seaweed requires robust sample preparation to accurately extract and quantify bromoform. unisa.edu.au
N,N-diethylethanamine, a secondary aliphatic amine, presents a different analytical challenge due to its polarity and lack of a strong UV chromophore. helixchrom.com High-Performance Liquid Chromatography (HPLC) is a versatile technique for its analysis, though often requiring derivatization to enhance detection. nih.gov A pre-column derivatization method using 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) allows for sensitive fluorescence detection (FLD). nih.gov Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used to retain and separate polar basic compounds like N,N-diethylethanamine without derivatization, using detectors like an Evaporative Light Scattering Detector (ELSD). helixchrom.com
Table 1: Comparison of Chromatographic Conditions for Bromoform and N,N-Diethylethanamine Analysis
| Parameter | Bromoform Analysis (GC) | N,N-Diethylethanamine Analysis (HPLC) |
| Technique | Gas Chromatography (GC) cdc.govnih.gov | High-Performance Liquid Chromatography (HPLC) helixchrom.comnih.gov |
| Typical Column | Capillary columns (e.g., HP-5MS) nih.gov | C18 or Mixed-Mode (e.g., Coresep 100) helixchrom.comnih.gov |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water with acid (e.g., TFA, Phosphoric Acid) helixchrom.comnih.govsielc.com |
| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) cdc.govnih.gov | Fluorescence Detector (FLD) (post-derivatization), ELSD, MS helixchrom.comnih.gov |
| Sample Preparation | Purge-and-trap, Headspace, Solvent extraction cdc.govnih.gov | Derivatization, Solid-Phase Extraction (SPE) nih.gov |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient sample preparation technique for extracting volatile compounds like bromoform from a sample's headspace. mdpi.com This method integrates sampling, extraction, and concentration into a single step. mdpi.com An adsorbent-coated fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. mdpi.com The fiber is then transferred to the GC injector for thermal desorption and analysis. mdpi.com
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties like ionic strength. mdpi.comnih.gov For instance, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for a broad range of volatile compounds. nih.govfrontiersin.org Optimizing these parameters is crucial for achieving high extraction efficiency and accurate quantification. mdpi.commdpi.com HS-SPME coupled with GC-MS is a powerful tool for analyzing volatile compounds in complex matrices such as environmental samples, food, and biological fluids. nih.govmdpi.comfrontiersin.org
Table 2: Key Parameters for HS-SPME Method Optimization
| Parameter | Description | Typical Range/Options | Finding |
| Fiber Coating | The type of polymer coating on the fiber determines its affinity for different analytes. mdpi.com | PDMS, DVB/CAR/PDMS, PA | DVB/CAR/PDMS is effective for a wide range of volatiles. nih.govfrontiersin.org |
| Extraction Temp. | Affects the vapor pressure of analytes and the partitioning equilibrium. mdpi.com | 30 - 80 °C | Higher temperatures can increase extraction but may also affect sample integrity. mdpi.com |
| Extraction Time | The duration the fiber is exposed to the headspace, affecting whether equilibrium is reached. mdpi.com | 10 - 60 min | Longer times generally increase analyte recovery up to the point of equilibrium. mdpi.com |
| Ionic Strength | Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of analytes. mdpi.comfrontiersin.org | 0 - 40% (w/v) | Increased salt concentration often enhances the extraction of polar volatiles. mdpi.com |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of bromoform and N,N-diethylethanamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. slideshare.netslideshare.net It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
For bromoform (CHBr₃), the ¹H NMR spectrum would show a single signal (a singlet) due to the single proton. Its chemical shift would be significantly downfield (at a higher ppm value) compared to methane (B114726), a result of the deshielding effect of the three electronegative bromine atoms. The ¹³C NMR spectrum would also display a single peak, with its chemical shift influenced by the attached bromine atoms.
For N,N-diethylethanamine ((CH₃CH₂)₂NH), the ¹H NMR spectrum is more complex. It would typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling with each other. The N-H proton would appear as a broad signal, and its position can be variable. The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl and methylene carbons. NMR is invaluable for confirming the identity and purity of these compounds and can also be used to study their interactions with other molecules in solution. slideshare.net
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. spectroscopyonline.comyoutube.comfrontiersin.org These techniques are complementary and can be used for the identification and structural analysis of chemical compounds. spectroscopyonline.comnih.gov
In the IR spectrum of bromoform, the C-H stretching and bending vibrations would be prominent. The strong C-Br stretching vibrations would appear in the lower frequency region of the spectrum. For N,N-diethylethanamine, the IR spectrum would be characterized by N-H stretching (a weaker, sharper band than in primary amines), C-H stretching from the ethyl groups, and C-N stretching vibrations.
Raman spectroscopy provides complementary information. nih.gov For bromoform, the symmetric C-Br stretching mode would be expected to be very strong in the Raman spectrum. For N,N-diethylethanamine, vibrations of the C-C and C-N backbone would be readily observable. The combination of IR and Raman data allows for a more complete vibrational assignment and confident identification of the compounds. nih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov When coupled with a separation technique like GC (GC-MS), it is a powerful tool for the identification and trace analysis of compounds like bromoform in complex mixtures. nih.govresearchgate.net
In the electron ionization (EI) mass spectrum of bromoform, the molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). The fragmentation pattern would include the loss of bromine atoms, leading to ions like CHBr₂⁺.
The mass spectrum of N,N-diethylethanamine would show a molecular ion peak at m/z 73. nist.gov A characteristic and often the most abundant fragment (the base peak) occurs at m/z 58, resulting from the alpha-cleavage and loss of a methyl group (•CH₃), which is a common fragmentation pathway for amines. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound and its fragments, further confirming its identity.
Hyphenated Analytical Techniques
Hyphenated techniques provide a powerful approach for the analysis of volatile and semi-volatile organic compounds. By combining the separation capabilities of gas chromatography with the specificity and sensitivity of modern detectors, it is possible to identify and quantify target analytes even in intricate sample matrices.
Gas chromatography-mass spectrometry (GC-MS) and its tandem version, GC-MS/MS, are premier techniques for the definitive identification and quantification of bromoform and N,N-diethylethanamine. GC separates the individual components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for each compound.
For bromoform , a volatile organic compound, GC-MS is a well-established method for its analysis in various matrices, including water and biological samples like seaweed. eurasianjournals.comresearchgate.net Techniques such as purge-and-trap and headspace solid-phase microextraction (SPME) are often employed to extract and concentrate bromoform from the sample matrix before its introduction into the GC-MS system. scioninstruments.comacs.org In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of bromoform, which significantly enhances the sensitivity and selectivity of the analysis. measurlabs.com
N,N-diethylethanamine , also known as triethylamine (B128534) (TEA), is a volatile amine that can be challenging to analyze due to its basicity and potential for interaction with the GC column. ijpsonline.com Despite these challenges, headspace GC-MS is a frequently used method for its determination in complex matrices such as pharmaceutical ingredients. measurlabs.com To overcome analytical difficulties, derivatization techniques can be employed to improve the chromatographic behavior of amines. ijpsonline.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly beneficial when analyzing trace levels of N,N-diethylethanamine in complex samples. mdpi.com
Table 1: GC-MS and GC-MS/MS Methods for Bromoform and N,N-diethylethanamine
| Compound | Technique | Sample Matrix | Sample Preparation | Key Findings |
|---|---|---|---|---|
| Bromoform | GC-MS | Seaweed | Not specified | A rapid and simple method with a limit of quantitation of 0.26 mg/g in freeze-dried material was developed. wikipedia.org |
| Bromoform | GC-MS | Swimming Pool Water | Headspace SPME | A quantitative method was developed for undergraduate laboratories. scioninstruments.comacs.org |
| Bromoform | GC-MS | Seaweed | Not specified | Targeted and untargeted analysis identified bromoform and other halogenated compounds. measurlabs.com |
| N,N-diethylethanamine | HS/GC-MS | Not specified | TGS + H2SO4 | A quantification limit of 0.25 µg/Media was achieved. measurlabs.com |
| Amines (general) | GC-MS | Biological samples | Derivatization | Derivatization improved reproducibility and stability for amine analysis. ijpsonline.com |
Beyond mass spectrometry, other detectors can be coupled with gas chromatography for the targeted analysis of bromoform and N,N-diethylethanamine, each offering unique advantages in terms of sensitivity and selectivity.
The Electron Capture Detector (ECD) is highly sensitive to compounds with electronegative functional groups, making it exceptionally well-suited for the analysis of halogenated compounds like bromoform. scioninstruments.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules. research-solution.com This high sensitivity allows for the detection of bromoform at trace levels in environmental samples. scioninstruments.com For N,N-diethylethanamine, which does not possess a strong electron-capturing group, direct analysis by GC-ECD is not effective. However, derivatization with a reagent containing halogens can make it amenable to highly sensitive ECD detection. wikipedia.orgnih.gov This approach has been successfully applied to the analysis of various amines in atmospheric samples. wikipedia.org
The Flame Ionization Detector (FID) is a robust and widely used detector that is sensitive to almost all organic compounds. It works by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that are then detected as a current. While not as selective as MS or ECD, the FID offers excellent linearity and is less expensive to operate. ijpsonline.com GC-FID is a common method for the analysis of residual solvents, including N,N-diethylethanamine, in pharmaceutical products. nih.gov Due to the basic nature of amines, special columns, such as the Agilent CP-Volamine, are often employed to achieve good peak shape and reproducibility. nih.gov Headspace sampling is also frequently combined with GC-FID to analyze volatile amines in solid or liquid samples. scioninstruments.comacs.org
Table 2: GC-ECD and GC-FID Methods for Bromoform and N,N-diethylethanamine
| Compound | Technique | Sample Matrix | Key Analytical Parameters | Key Findings |
|---|---|---|---|---|
| Bromoform | GC-ECD | Environmental Samples | High sensitivity to halogenated compounds. scioninstruments.com | ECD is a preferred detector for its high sensitivity to halogenated compounds. eurasianjournals.com |
| N,N-diethylethanamine | GC-FID | Active Pharmaceutical Ingredient (API) | Column: Agilent CP-Volamine; Quantitation Limits: 4 µg/mL for TEA. nih.gov | A rapid method was developed to simultaneously determine several amines. nih.gov |
| N,N-diethylethanamine | HS-GC-FID | Pharmaceutical Salts | Column: DB-624; Detector Temp: 250°C. scioninstruments.comacs.org | The method was validated for specificity, linearity, precision, and accuracy. scioninstruments.comacs.org |
| Secondary Amines (as a proxy for derivatized N,N-diethylethanamine) | GC-ECD | Atmospheric Samples | Derivatization with pentafluorobenzenesulfonyl chloride. wikipedia.org | Derivatization allows for high sensitivity and selectivity for amines using ECD. wikipedia.org |
Q & A
Q. What are the primary synthetic routes for N,N-diethylethanamine, and how can purity be optimized for laboratory use?
N,N-diethylethanamine is synthesized via alkylation of ammonia with ethanol. Purification typically involves distillation from calcium hydride to remove residual water and acidic impurities. For high-purity grades, fractional distillation under inert atmosphere is recommended, with monitoring of boiling point (90°C) and refractive index (1.399–1.401) as quality controls .
Q. How does bromoform influence methane production in rumen fermentation models, and what experimental parameters are critical?
Bromoform inhibits methanogenesis by targeting methyl-coenzyme M reductase. Key parameters include bromoform concentration (e.g., 0.5–5 µM), hydrogen partial pressure, and microbial community dynamics. Static batch cultures may underestimate effects; continuous systems with dynamic H₂ measurements improve model accuracy .
Q. What role does N,N-diethylethanamine play in Swern oxidations or dehydrohalogenation reactions?
As a non-nucleophilic base, N,N-diethylethanamine neutralizes HCl byproduct, shifting equilibrium toward product formation. Methodologically, stoichiometric excess (1.1–1.3 eq) ensures complete acid scavenging. Reaction monitoring via TLC or GC-MS is advised to track byproduct (triethylammonium chloride) formation .
Advanced Research Questions
Q. How do molecular interactions between N,N-diethylethanamine and acetates vary with ester chain length, and what analytical methods validate these interactions?
Refractive index studies show weaker amine-ester interactions as acetate alkyl chains lengthen (C1–C5). Empirical models (e.g., Lorentz-Lorenz, Gladstone-Dale) correlate deviations in refractive indices with polarity and steric effects. RK polynomial fitting of experimental data (298.15 K) quantifies interaction coefficients, validated via UV-Vis spectroscopy .
Q. What explains contradictory data in bromoform’s dose-response effects on rumen microbial communities?
Limited bromoform concentrations in single-dose studies obscure nonlinear metabolic responses. Advanced models incorporating multiple inclusion rates (e.g., 0–10 µM) and time-resolved metatranscriptomics can resolve threshold effects. Parameter sensitivity analysis prioritizes total microbial concentration (TMC) and bromoform-H₂ coupling as critical variables .
Q. How does N,N-diethylethanamine synergize with 2-aminoethanol in copper corrosion inhibition?
Polarization studies in 1 M HCl reveal that a 1:1 [N,N-diethylethanamine + 2-aminoethanol] blend shifts corrosion potential nobly (+120 mV), reducing anodic/cathodic currents by >60%. Electrochemical impedance spectroscopy (EIS) confirms enhanced surface passivation via mixed adsorption isotherms .
Q. What methodologies detect N,N-diethylethanamine-related impurities in pharmaceutical intermediates like tiamulin?
Reverse-phase HPLC with UV detection (254 nm) resolves impurities such as 2-(benzylsulfanyl)-N,N-diethylethanamine (relative retention time: 0.50). Mobile phases with 0.1% trifluoroacetic acid improve peak symmetry, while LC-MS/MS confirms structures via fragmentation patterns .
Q. How do temperature and solvent polarity affect N,N-diethylethanamine’s efficacy in esterification reactions?
Kinetic studies in toluene (nonpolar) vs. THF (polar) show 20% faster acylation in toluene due to reduced base solvation. Arrhenius plots reveal activation energy (Eₐ) decreases from 65 kJ/mol (25°C) to 58 kJ/mol (40°C), suggesting temperature-controlled rate optimization .
Methodological Considerations for Data Contradictions
Q. Why do empirical models (Arago-Biot vs. Lorentz-Lorenz) yield conflicting refractive index deviations for N,N-diethylethanamine mixtures?
Arago-Biot assumes ideal mixing, underestimating dipole-dipole interactions in polar systems. Lorentz-Lorenz accounts for electronic polarization, better fitting deviations >2%. Standard error analysis (χ² < 0.05) validates Lorentz-Lorenz for C3–C5 acetates .
Q. How to resolve discrepancies in bromoform’s inhibitory efficiency across in vitro vs. in vivo rumen models?
In vitro models lack protozoal-bacterial symbiosis, altering bromoform bioavailability. Dual-chamber reactors simulating rumen epithelium absorption or isotopic tracing (¹³C-bromoform) improve translational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
